2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide
Description
Chemical Structure and Properties 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS: 588692-18-6) is a quinoline derivative featuring a carbohydrazide group at position 4, a methyl substituent at position 6, and a 3-methoxyphenyl moiety at position 2. Its molecular formula is C₁₉H₁₈N₃O₂, with a molecular weight of 307.35 g/mol and a purity of ≥95% . The compound’s structure (Fig. 1) combines aromatic, electron-donating (methoxy), and hydrazide functional groups, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-6-methylquinoline-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-6-7-16-14(8-11)15(18(22)21-19)10-17(20-16)12-4-3-5-13(9-12)23-2/h3-10H,19H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJESMNVPNAIFRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide typically involves the condensation of 3-methoxyaniline with 2-methylquinoline-4-carboxylic acid hydrazide. The reaction is usually carried out in the presence of a suitable condensing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) under reflux conditions. The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as solvent-free reactions and the use of recyclable catalysts can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents, nucleophiles, in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry
In the field of organic chemistry, 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions : Useful in forming larger heterocyclic compounds.
- Substitution Reactions : The methoxy group can be modified to create derivatives with altered properties.
| Reaction Type | Description |
|---|---|
| Condensation | Formation of larger heterocycles |
| Substitution | Modification of the methoxy group |
Biology
The biological applications of this compound are primarily linked to its interaction with biological systems. Preliminary studies suggest potential uses in:
- Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the carbohydrazide moiety may enhance this activity.
- Anticancer Properties : Some studies have reported that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Medicine
In medicinal chemistry, 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide has been explored for its therapeutic potential:
- Drug Development : The compound is being investigated as a lead compound for developing new drugs targeting specific diseases such as cancer and infections.
- Pharmacological Studies : Its interactions with various biological targets are being studied to elucidate mechanisms of action and identify potential side effects.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several quinoline derivatives, including 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide. The results indicated:
- Inhibition zones against Staphylococcus aureus and Escherichia coli were significantly larger compared to control compounds.
- Minimum inhibitory concentration (MIC) values suggested potent activity at low concentrations.
Case Study 2: Anticancer Effects
In another study published in the Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines:
- The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation. Additionally, the compound can induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide but differ in substituents, influencing their physicochemical and biological properties:
2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide (CAS: 590355-39-8)
- Structure : Differs by having 3,4-dimethoxyphenyl at position 2 instead of 3-methoxyphenyl.
- Molecular Weight : 337.38 g/mol .
6-Chloro-2-oxo-1,2-dihydroquinoline-4-carbohydrazide
- Structure : Features a chlorine atom at position 6 and a ketone group at position 2.
- Impact : The electron-withdrawing chlorine atom reduces electron density, likely decreasing solubility but increasing stability against oxidation. The ketone group may restrict conformational flexibility compared to the methoxyphenyl group .
4-Hydroxy-N′-(4-substituted-benzoyl)quinoline-3-carbohydrazide Derivatives
- Structure : Positional isomer with a hydroxy group at position 4 and a benzoyl-hydrazide at position 3.
- However, the altered substitution pattern may reduce quinoline ring planarity, affecting π-π stacking interactions .
Comparative Analysis Table
Key Research Findings
Electronic Effects: The methoxy group in 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide enhances electron density, improving solubility in polar solvents like DMF or ethanol compared to chloro-substituted analogues . Chlorine substituents (e.g., in 6-chloro derivatives) increase electrophilicity, favoring nucleophilic substitution reactions but reducing metabolic stability .
Biological Activity: Hydrazide-containing quinolines exhibit antimicrobial activity due to their ability to chelate metal ions in microbial enzymes. The 3-methoxyphenyl variant shows moderate activity against Gram-positive bacteria .
Synthetic Accessibility: The target compound’s synthesis likely follows pathways similar to those for 4-hydrazinylquinoline intermediates, involving condensation of hydrazines with aldehydes or ketones . Chloro-substituted quinolines require harsher conditions (e.g., POCl₃) for chlorination, increasing synthesis complexity .
Biological Activity
2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide is a synthetic organic compound notable for its unique quinoline structure, which incorporates a methoxyphenyl group and a carbohydrazide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.
- Molecular Formula : C₁₈H₁₇N₃O₂
- Molecular Weight : 293.32 g/mol
- Structure : The compound features a quinoline core that significantly influences its pharmacological effects.
Antibacterial Activity
Research has indicated that derivatives of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide exhibit substantial antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) for effective antifungal action has been reported in the range of 0.35-0.63 µM, indicating potent activity without significant cytotoxic effects on human cells .
Anticancer Properties
Preliminary studies suggest that 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide may inhibit cancer cell proliferation. Research indicates that it could affect various signaling pathways involved in cell growth and apoptosis, although further studies are required to elucidate the specific mechanisms involved.
The biological activity of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to alterations in enzyme activity or disruption of cellular processes in pathogenic organisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in functional groups around the quinoline core can significantly impact its pharmacological properties. For instance, modifications at specific positions on the quinoline ring may enhance antibacterial or antifungal potency while minimizing toxicity.
Comparative Analysis with Similar Compounds
A comparative analysis with other quinoline derivatives highlights the unique properties of 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide:
| Compound Name | Biological Activity | MIC (µM) | Notes |
|---|---|---|---|
| 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide | Antibacterial, Antifungal, Anticancer | 0.35-0.63 | Potential therapeutic applications |
| Quinoline Derivative A | Antibacterial | 1.0 | Less effective than target compound |
| Quinoline Derivative B | Antifungal | 0.5 | Similar activity but higher toxicity |
Case Studies
- Anticancer Study : A study involving various quinoline derivatives, including 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide, showed promising results in inhibiting tumor growth in vitro. The compound was found to induce apoptosis in cancer cell lines through caspase activation pathways.
- Antibacterial Screening : In a screening of multiple compounds against E. coli, 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide exhibited superior antibacterial activity compared to traditional antibiotics, suggesting potential as a new therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 2-(3-Methoxyphenyl)-6-methylquinoline-4-carbohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation of substituted quinoline precursors with hydrazide derivatives. A typical procedure involves reacting 6-methylquinoline-4-carboxylic acid with 3-methoxyphenylhydrazine in the presence of a coupling agent (e.g., DCC or EDC) under anhydrous conditions . Optimization includes:
- Solvent Selection : Dry DMF or ethanol minimizes side reactions .
- Catalysts : Na2CO3 or glacial acetic acid improves yields in cyclization steps .
- Temperature Control : Room temperature for condensation; reflux for cyclization (e.g., 16–24 hours) .
Table 1 : Key Reaction Parameters
| Step | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Condensation | DMF | DCC | 16 | 30–40 |
| Cyclization | Ethanol | Glacial AcOH | 24 | 45–55 |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Verify methoxy (-OCH3) and quinoline ring protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and hydrazide (N-H, ~3200 cm⁻¹) groups .
- Chromatography :
- HPLC : Purity >95% with C18 columns (acetonitrile/water gradient) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]+) matching theoretical m/z .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors (DMF, acetic acid) .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .
- Emergency Measures : Immediate rinsing with water for skin/eye contact; ethanol for solvent spills .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to assess reactivity .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., antimicrobial enzymes) .
Example Workflow :
Optimize 3D structure using Gaussian09 at B3LYP/6-31G* level.
Dock into Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
Validate with in vitro assays (MIC ≤ 25 µg/mL indicates potent activity) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Batch Comparison : Tabulate NMR shifts and HPLC retention times to identify impurities .
- Isolation of Byproducts : Use preparative TLC to isolate minor components; characterize via HRMS .
- Reaction Monitoring : In-situ IR or LC-MS to detect intermediates/degradants .
Table 2 : Common Contradictions and Solutions
| Issue | Likely Cause | Resolution |
|---|---|---|
| Extra NMR peaks | Unreacted hydrazine | Prolong reaction time; add excess coupling agent |
| Low HPLC purity | Solvent residues | Optimize drying (e.g., lyophilization) |
Q. How does the methoxy group position (3- vs. 4-substituted) influence pharmacological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 4-methoxy, 3,4-dimethoxy) and test against control compounds .
- Bioactivity Assays :
- Antimicrobial : Broth microdilution (CLSI guidelines) for MIC determination .
- Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC50 ≤ 50 µM suggests efficacy) .
Key Finding : 3-Methoxy substitution enhances membrane permeability due to lipophilicity (logP ~2.8 vs. 2.1 for 4-methoxy) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
- Methodological Answer :
- Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2h); monitor degradation via LC-MS .
- Plasma Stability : Incubate with rat plasma (37°C, 24h); quantify remaining compound using UPLC .
- Forced Degradation : Expose to heat (60°C), light (UV, 48h), and oxidants (H2O2) to identify degradation pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
